6-Fluoro-3-iodo-2-methoxybenzoic acid
Description
Properties
Molecular Formula |
C8H6FIO3 |
|---|---|
Molecular Weight |
296.03 g/mol |
IUPAC Name |
6-fluoro-3-iodo-2-methoxybenzoic acid |
InChI |
InChI=1S/C8H6FIO3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3H,1H3,(H,11,12) |
InChI Key |
CGGQXSNSEILABX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)O)F)I |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 6-Fluoro-3-iodo-2-methoxybenzoic acid
General Synthetic Strategy
The synthesis of this compound can be approached by starting from appropriately substituted benzoic acid or benzaldehyde derivatives, followed by selective halogenation (iodination), fluorination, and methoxylation. The key steps generally include:
- Introduction of fluorine at the 6-position.
- Introduction of iodine at the 3-position via electrophilic aromatic substitution.
- Installation of the methoxy group at the 2-position, often via nucleophilic aromatic substitution or methylation.
- Oxidation of aldehyde or methyl substituents to the carboxylic acid group.
Reported Preparation Routes
Halogenation and Methoxylation via Nucleophilic Aromatic Substitution and Bromination
A relevant synthetic approach for related compounds such as 6-fluoro-2-methoxybenzoic acid derivatives involves:
- Starting from 2-bromo-3-methyl-6-fluorobenzoic acid.
- Performing nucleophilic aromatic substitution to introduce amino or methoxy groups.
- Bromination at specific ring positions using N-bromosuccinimide (NBS) catalyzed by iron(III) triflimide.
- Subsequent purification by flash column chromatography to isolate the desired halogenated benzoic acid derivatives.
Although this method is reported for related compounds (e.g., 6-[(4′-fluoro-2′,6′-dimethylphenyl)amino]-2-methoxybenzoic acid), it can be adapted for the synthesis of this compound by substituting bromination with iodination under controlled conditions.
Iodination of Methoxybenzoic Acid Derivatives
Iodination of aromatic compounds bearing electron-donating groups such as methoxy is typically achieved using electrophilic iodine sources under mild acidic conditions. The iodine can be introduced selectively at the 3-position relative to the methoxy group due to directing effects.
Oxidation of Benzaldehyde Precursors to Benzoic Acid
A patent describes the oxidation of 2,3-difluoro-6-methoxybenzaldehyde to the corresponding benzoic acid using potassium hydroxide and hydrogen peroxide in aqueous solution at 70 °C, followed by acidification and extraction steps to isolate the product with high purity and yield. Although this patent focuses on difluoro derivatives, the oxidation method is applicable to methoxy-substituted benzaldehydes bearing halogens such as iodine.
Detailed Preparation Procedure (Adapted and Integrated)
Research Findings and Analytical Data
- The oxidation method using potassium hydroxide and hydrogen peroxide provides a high yield and purity of fluoro-methoxybenzoic acid derivatives.
- Nuclear magnetic resonance (NMR) spectroscopy confirms the structure and purity of the synthesized compounds. For example, ^1H NMR spectra show characteristic aromatic proton shifts influenced by fluorine and iodine substituents.
- Infrared (IR) spectroscopy identifies key functional groups such as carboxylic acid (broad OH stretch near 3200-2500 cm^-1) and methoxy (C–O stretch near 1250 cm^-1).
- Melting points and chromatographic behavior (TLC, flash chromatography) are used to monitor reaction progress and purity.
Summary Table of Preparation Parameters
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-iodo-2-methoxybenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The presence of iodine makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases like sodium hydroxide for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions vary depending on the specific reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki coupling reaction with this compound can yield biaryl compounds, while nucleophilic substitution can produce derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
6-Fluoro-3-iodo-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-iodo-2-methoxybenzoic acid involves its interaction with molecular targets through its functional groups. The fluorine and iodine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares 6-Fluoro-3-iodo-2-methoxybenzoic acid with key analogs:
Key Observations:
- Halogen Effects : Iodine at position 3 increases molar mass and steric bulk compared to bromine or chlorine analogs. Iodo groups are also more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to bromo or chloro substituents .
- Electronic Properties: Fluorine’s electronegativity enhances the acidity of the carboxylic acid group (pKa ~2.5–3.0, estimated) compared to non-fluorinated analogs .
- Positional Isomerism : The methoxy group at position 2 in this compound may sterically hinder ortho-substitution reactions, unlike analogs with methoxy at position 3 or 6 .
Physicochemical and Reactivity Trends
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
